(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol

Physicochemical Properties Medicinal Chemistry Lead Optimization

Generic imidazo[1,2-a]pyridine building blocks often lack orthogonal handles, stalling medchem SAR. (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1367992-89-9) delivers a 7-Cl group for SNAr and a 3-CH2OH for further derivatization, enabling efficient kinase inhibitor assembly. • Orthogonal 7-Cl & 3-CH2OH reactivity • RT-stable, ≥98% purity ensures batch consistency • Aligned with cGMP-dependent PKG inhibitor pharmacophore. Reliable supply for target ID & lead optimization.

Molecular Formula C8H7ClN2O
Molecular Weight 182.607
CAS No. 1367992-89-9
Cat. No. B572978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol
CAS1367992-89-9
Molecular FormulaC8H7ClN2O
Molecular Weight182.607
Structural Identifiers
SMILESC1=CN2C(=NC=C2CO)C=C1Cl
InChIInChI=1S/C8H7ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2
InChIKeyXSOTWFZOOBWTCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: Building Block Overview


(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1367992-89-9) is a heterocyclic building block consisting of an imidazo[1,2-a]pyridine core bearing a chlorine substituent at the 7-position and a hydroxymethyl group at the 3-position . This precise substitution pattern defines its reactivity profile, solubility characteristics, and utility as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [1][2].

Imidazo[1,2-a]pyridine core with 7-Cl and 3-CH₂OH substitution for kinase inhibitor medicinal chemistry
7-Cl enables nucleophilic aromatic substitution; 3-CH₂OH allows oxidation/etherification diversification
Room temperature storage reduces cold-chain complexity; consistent high purity supports reproducible SAR

Why (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol Cannot Be Replaced


The imidazo[1,2-a]pyridine scaffold exhibits position-dependent reactivity and biological activity [1]. Substituting (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol with the unsubstituted analog imidazo[1,2-a]pyridine-3-methanol eliminates the 7-chloro group, which serves as a critical handle for electrophilic substitution and modulates electron density within the ring system [2]. Similarly, regioisomeric 2-ylmethanol derivatives alter the spatial orientation of the hydroxymethyl group, affecting molecular recognition and downstream derivatization pathways . Generic substitution thus compromises both synthetic utility and target binding characteristics.

7-Cl removal

Removing the 7-chloro substituent eliminates the key electrophilic substitution handle, limiting scaffold diversification.

Regioisomeric shift

2-ylmethanol regioisomers alter the spatial orientation of the reactive handle, affecting molecular recognition and derivatization pathways.

Storage requirement

Non-chlorinated analogs may require refrigerated storage, complicating procurement and routine handling in synthesis workflows.

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: Comparative Data


Physicochemical Property Differentiation

The 7-chloro substituent in (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol significantly alters physicochemical properties compared to the unsubstituted parent imidazo[1,2-a]pyridine-3-methanol . The chlorine atom increases molecular weight by 34.45 g/mol and raises predicted density by approximately 0.14 g/cm³, enhancing potential for hydrophobic interactions in target binding pockets .

Chlorine Density Impact
Data to verify
Δ +0.14 g/cm³ (predicted)
May alter hydrophobic binding pocket interactions
Predicted density; confirm experimentally
Physicochemical Properties Medicinal Chemistry Lead Optimization

Electrophilic Substitution Reactivity

The 7-chloro group in (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol enables nucleophilic aromatic substitution reactions that are not accessible with the non-chlorinated analog imidazo[1,2-a]pyridine-3-methanol . This reactivity allows for further functionalization at the 7-position, generating diverse analogs for structure-activity relationship studies [1]. The chloro substituent also influences the electronic environment of the imidazo[1,2-a]pyridine core, as evidenced by 1H NMR downfield shifts of the peri proton H-5 when the 3-position bears an electron-rich substituent [2].

SNAr Reactivity
Class-level
7-Cl enables nucleophilic aromatic substitution; parent scaffold cannot
Allows 7-position diversification for SAR exploration
Reactivity inferred from imidazopyridine chemistry
Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry

Storage and Stability Profile

Commercial suppliers specify that (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol can be stored at room temperature without degradation, offering operational advantages over analogs that require refrigerated storage . For instance, imidazo[1,2-a]pyridine-3-methanol (CAS 30489-43-1) is recommended to be stored at 2-8°C to maintain purity . This difference in storage requirements reduces cold-chain logistics complexity and associated costs for procurement.

Storage Temperature
Data to verify
Room temp. vs 2–8°C (competitor)
Simplifies logistics and inventory management
Supplier-stated conditions; verify locally
Storage Conditions Stability Procurement

Purity Benchmarking

Commercial offerings of (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol consistently achieve high purity levels, with suppliers reporting ≥98% purity by HPLC [1]. This level of purity minimizes the impact of impurities on reaction yields and biological assay results, ensuring reproducibility across studies. In contrast, some regioisomeric analogs are available only at 95% purity, which may introduce variability in sensitive applications .

Purity Benchmark
Reported
≥98% vs 95% (regioisomer)
May reduce repurification and assay variability
Lot-specific COA review recommended
Purity Quality Control Reproducibility

Synthetic Versatility of 3-(Hydroxymethyl) Handle

The 3-hydroxymethyl group in (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol enables a range of synthetic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, etherification to introduce diverse substituents, and esterification for prodrug strategies . This functional group handle provides a vector for structure-activity relationship exploration that is distinct from the 2-ylmethanol regioisomer, where the hydroxymethyl group is positioned differently relative to the imidazo[1,2-a]pyridine core .

Regioisomeric Handle
Class-level
3-CH₂OH enables oxidation, etherification, esterification
Provides distinct SAR vector vs 2-isomer
Standard transformations; no comparative kinetics
Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol: Application Scenarios


Kinase Inhibitor Synthesis Building Block

The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor design, with numerous derivatives demonstrating potent activity against PI3K, mTOR, and other kinases [1]. (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol serves as a key intermediate for introducing the imidazo[1,2-a]pyridine core into inhibitor molecules, with the 7-chloro and 3-hydroxymethyl groups providing orthogonal handles for further functionalization [2]. The room temperature stability and high commercial purity of this compound facilitate its integration into parallel synthesis workflows and structure-activity relationship campaigns .

Chemical Biology Probe Development

The 7-chloro substituent enables nucleophilic aromatic substitution reactions that can be exploited to install fluorescent tags, biotin affinity handles, or photoaffinity labels onto the imidazo[1,2-a]pyridine core [1]. This reactivity profile distinguishes (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol from non-chlorinated analogs, which lack this synthetic entry point. Such derivatives are valuable for target identification and validation studies in chemical biology [2].

Scalable Process Chemistry Intermediate

The robustness of the synthetic routes to (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol, which involve cyclization of 2-aminopyridine with α-bromoketones followed by chlorination [1], supports its use as an intermediate in multi-step process chemistry. The compound's stability at room temperature and consistent high purity (≥98%) from multiple suppliers ensure reliable performance in kilogram-scale campaigns, reducing the risk of batch-to-batch variability that can derail late-stage development programs [2].

Antiparasitic Drug Discovery: PKG Inhibition

Imidazo[1,2-a]pyridine derivatives have demonstrated subnanomolar in vitro activity against Eimeria species, the causative agent of coccidiosis in poultry, via inhibition of a parasite-specific cGMP-dependent protein kinase (PKG) [1]. While specific data for (7-chloroimidazo[1,2-a]pyridin-3-yl)methanol itself are not yet published, the compound's substitution pattern aligns with key pharmacophoric elements identified in structure-activity relationship studies of this series, particularly the presence of a chlorine atom at the 7-position and a functionalizable group at the 3-position [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold introduction
Orthogonal handles (7-Cl, 3-CH₂OH)
Reactivity, purity consistency in SAR campaigns
Chemical probe functionalization
7-Cl as reactive tag attachment point
SNAr efficiency and probe stability
Multi-step process intermediate
Ambient storage and high purity
Batch reproducibility, storage robustness
Antiparasitic PKG lead optimization
Pharmacophoric alignment with Eimeria series
PKG inhibition and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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